Erbium--magnesium (1/1)
Description
Significance of Equiatomic Rare Earth-Magnesium Systems in Intermetallic Research
Research into rare earth-magnesium (RE-Mg) systems is driven by the significant impact that even small additions of rare earth elements can have on the properties of magnesium alloys. researchgate.net These elements are known to improve mechanical properties such as strength and ductility, as well as enhance performance at elevated temperatures. researchgate.netfrontiersin.org The investigation of equiatomic compounds like ErMg is fundamental to understanding the underlying mechanisms of these improvements.
Overview of the Er-Mg Binary System and Intermediate Phases
The Erbium-Magnesium (Er-Mg) binary system describes the phases that form at different temperatures and compositions when these two elements are combined. researchgate.net A binary phase diagram is a map that shows which phases are stable under given conditions of temperature and composition. youtube.com The Er-Mg system is characterized by the formation of several intermediate phases, which are distinct compounds with crystal structures different from those of pure Erbium (hexagonal close-packed) and pure Magnesium (hexagonal close-packed). researchgate.netasminternational.org
Within the Er-Mg system, four intermediate phases have been identified. researchgate.net The equiatomic compound, ErMg, is one of these stable phases. It forms through a peritectic reaction at 830 °C. researchgate.net A peritectic reaction is one where a liquid and a solid phase react at a specific temperature to form a single, different solid phase upon cooling. youtube.com
The intermediate phases present in the Erbium-Magnesium binary system are detailed in the table below.
| Phase | Crystal Structure | Pearson Symbol | Space Group | Formation |
| β phase (≈Er₂Mg) | cubic | cI2 | Im-3m | Peritectic at 1255 °C |
| ErMg | cubic | cP2 | Pm-3m | Peritectic at 830 °C |
| ErMg₂ | hexagonal | hP12 | P6₃/mmc | Peritectic at 670 °C |
| Er₅Mg₂₄ | cubic | cI58 | I-43m | Peritectic at 600 °C |
Data sourced from a 1992 study on the phase equilibria of the Er-Mg system. researchgate.net
The ErMg (1/1) compound possesses a cubic crystal structure of the CsCl-type. researchgate.net This structure is relatively simple and is a common arrangement for equiatomic intermetallic compounds.
Historical Context of ErMg Investigation within Rare Earth Intermetallics
The investigation of rare earth elements dates back to the late 18th century, with the discovery of yttrium in 1794. wikipedia.org Erbium itself was first identified by Carl Gustaf Mosander in 1842 when he separated the mineral yttria into three distinct oxides. wikipedia.org The development of magnesium as a structural metal began in the early 20th century, with significant research and application, particularly in the aviation industry. home-of-foundry.de
The systematic study of rare earth-magnesium alloy systems, including the Er-Mg binary, gained momentum in the latter half of the 20th century. This research was driven by the quest for lightweight, high-performance materials. Early work on RE-Mg systems laid the groundwork for more detailed investigations into their phase diagrams and the properties of the resulting intermetallic compounds.
A comprehensive study of the Er-Mg binary system was published in 1992, which definitively identified the intermediate phases, including ErMg, and determined their crystal structures and formation temperatures. researchgate.net This work built upon previous research into the alloying behavior of rare earths with magnesium. Since then, research has continued, often utilizing computational methods like density functional theory, to study the thermodynamic and physical properties of specific intermetallics such as those in the RE-Mg family. arxiv.org These investigations are crucial for refining phase diagrams and for the computational design of new alloys with tailored properties. jmamg.com
Properties
CAS No. |
12159-51-2 |
|---|---|
Molecular Formula |
ErMg |
Molecular Weight |
191.56 g/mol |
IUPAC Name |
erbium;magnesium |
InChI |
InChI=1S/Er.Mg |
InChI Key |
OZCSIGAAICFSHZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Er] |
Origin of Product |
United States |
Synthesis Methodologies and Microstructural Control of Ermg
Experimental Approaches to ErMg Synthesis
The synthesis of ErMg necessitates careful control over experimental parameters to achieve the desired stoichiometric and phase-pure compound.
The synthesis of intermetallic compounds like ErMg can involve peritectic reactions, where a liquid phase and a solid phase react at a specific temperature to form a new solid phase. youtube.com This transformation is a critical aspect of the phase diagram and dictates the temperature and compositional windows for successful synthesis. youtube.com A peritectic reaction involves a liquid and a solid phase reacting to form a new, different solid phase upon cooling. youtube.com The temperature at which this occurs must remain constant until the reaction is complete, meaning the liquid is fully consumed. youtube.com
Differential Thermal Analysis (DTA) is a crucial technique for analyzing such phase transitions. youtube.comyoutube.com In DTA, a sample and an inert reference are heated under identical conditions, and any temperature difference between them is recorded. youtube.com This allows for the identification of thermal events such as melting, crystallization, and solid-state transformations. youtube.comyoutube.com For instance, an endothermic process, like the melting of a crystalline material, results in the sample's temperature lagging behind the reference, creating a negative peak in the DTA curve. libretexts.org Conversely, an exothermic process leads to a positive peak. libretexts.org The peak temperature in a DTA curve can be influenced by the heating rate, and analyzing this variation can provide kinetic information about the reaction. nist.gov For the ErMg system, DTA can be employed to determine the peritectic reaction temperature and to study the stability of the formed phases. researchgate.net
The table below illustrates typical thermal events that can be identified using DTA.
| Thermal Event | Peak Direction | Description |
| Melting | Endothermic (Negative) | The material absorbs heat to transition from a solid to a liquid state. libretexts.org |
| Crystallization | Exothermic (Positive) | The material releases heat as it solidifies from a liquid or amorphous state. |
| Glass Transition | Shift in Baseline | A change in the heat capacity of an amorphous material. |
| Peritectic Reaction | Endothermic/Exothermic | The transformation of a liquid and a solid phase into a new solid phase. youtube.com |
High-temperature techniques are essential for the synthesis of intermetallic compounds with high melting points. openaccessjournals.com Arc melting is a common method used for creating alloys by heating metals with an electric arc between a tungsten electrode and the material in a copper hearth. iitk.ac.in To prevent oxidation of the molten metal, the process is typically carried out in a vacuum or an inert argon atmosphere. iitk.ac.inrutgers.edu The high temperatures achievable, often exceeding 3500 °C, are sufficient to melt refractory metals and form homogeneous alloys. rutgers.edurutgers.edu To ensure homogeneity, the solidified alloy is often flipped and re-melted multiple times. iitk.ac.in
The sealed ampoule method offers another route for high-temperature synthesis. In this technique, the constituent elements are sealed in a quartz or other refractory metal tube, often under vacuum or an inert atmosphere. youtube.com The sealed ampoule is then heated in a furnace at a specific temperature for a prolonged period to allow for diffusion and reaction between the elements to form the desired intermetallic compound. This method is particularly useful for volatile elements and for achieving precise compositional control.
A significant challenge in the synthesis of intermetallic compounds like ErMg is achieving precise stoichiometry and high phase purity. openaccessjournals.com Intermetallic compounds are characterized by ordered crystal structures and are formed from the combination of two or more metallic elements. openaccessjournals.comresearchgate.netgiessereilexikon.com Even minor deviations from the intended composition can lead to the formation of undesired secondary phases, which can significantly alter the material's properties. openaccessjournals.com
The high melting points of many intermetallic compounds make their synthesis energy-intensive. openaccessjournals.com Furthermore, the cost and availability of raw materials, especially rare earth elements like erbium, can be a significant hurdle. openaccessjournals.com The inherent brittleness of many intermetallic compounds at room temperature also presents processing challenges. researchgate.net For ErMg, controlling the vapor pressure of magnesium at high temperatures and preventing the oxidation of erbium are critical considerations to maintain the desired 1:1 stoichiometry and avoid the formation of oxides or other impurity phases.
Microstructure Evolution and Control in ErMg and Related Systems
The microstructure, particularly the grain size and morphology, plays a crucial role in determining the mechanical and physical properties of ErMg.
Grain refinement is a process that reduces the size of the grains, or crystallites, in a metallic material. youtube.com This reduction in grain size leads to an increase in the number of grain boundaries, which act as barriers to the movement of dislocations, thereby increasing the material's strength and hardness. youtube.com In magnesium alloys, grain refinement can be achieved through various methods, including the addition of grain refining elements and controlled thermomechanical processing like extrusion. jmamg.comelkem.com For instance, the extrusion process can significantly refine the grain size of magnesium alloys through dynamic recrystallization. researchgate.netelsevierpure.com
In Mg-Gd-based alloys, which are related to the ErMg system, significant grain refinement has been observed. researchgate.net The presence of rare-earth elements can lead to the formation of fine, dispersed intermetallic phases that pin grain boundaries and inhibit grain growth during processing. researchgate.net The average grain size in some extruded rare-earth containing magnesium alloys has been refined to as small as 1.3 to 2.4 micrometers. researchgate.net The resulting microstructure often consists of equiaxed, fine grains, which contribute to improved mechanical properties. elsevierpure.com
The table below summarizes the effect of processing on the grain size of some magnesium alloys.
| Alloy System | Initial Grain Size (µm) | Process | Final Grain Size (µm) |
| Mg-6Al-1Zn | ~64 | Extrusion | 13.4 researchgate.net |
| Mg-4.8Gd-1.2Al-1Zn | ~698 | Extrusion at 385 °C | 2.4 researchgate.net |
| Mg-4.8Gd-1.2Al-1Zn | ~698 | Extrusion at 320 °C | 1.3 researchgate.net |
| Mg–9.80Gd–3.78Y–1.12Sm–0.48Zr | N/A | Hot Indirect Extrusion | 3.4 elsevierpure.com |
The addition of a third alloying element, such as zinc, can significantly influence the microstructural development of rare-earth magnesium alloys. Zinc is known to enhance the mechanical strength and ductility of magnesium alloys. nih.gov The addition of zinc to Mg-Sn-Ca alloys has been shown to improve the uniformity of the microstructure and promote the formation of new intermetallic phases. mdpi.com
Crystallographic Structure Analysis of Ermg
Comparative Crystallography of ErMg with Isomorphous Rare Earth-Magnesium Compounds
Many equiatomic rare earth-magnesium (REMg) compounds adopt the same CsCl-type crystal structure as ErMg. This isomorphism allows for systematic studies of how physical properties evolve across the lanthanide series. The primary structural difference among these compounds is the lattice parameter, which generally decreases as the atomic number of the rare earth element increases. This trend is a direct consequence of the lanthanide contraction —the steady decrease in the size of the lanthanide ions with increasing nuclear charge. This contraction leads to a corresponding decrease in the unit cell volume of the REMg compounds.
| Compound | Lattice Parameter (a) in Å |
|---|---|
| GdMg | 3.840 |
| TbMg | 3.795 |
| DyMg | 3.771 |
| HoMg | 3.754 |
| ErMg | 3.743 |
Source: Data compiled from published studies on rare earth-magnesium alloys.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrbR4-JtldOuC5afhFKDy-hD2hp-GAyvlcLT0ILC8otb1WgH9fgNsqbVzQCcY52YIGh_stAjzzeRzb72p84AZyeBG-cFU8C9i00kiSkVC4cBa73CiTev65CZRhj2uJSNd3XfDDf1Jfxahz_OVduu8gEUImqrSQnZ-2-P4WYghjw2M7RCZ6wkDSHwX9rs5Q9d47xYiQQSW0nSgprlAn0u6xq4IW7jWcKTor84OrcGxIXNofZAgdg6S4r7IK0SlzqMLnb6HX9crXOOmfILlIhkguwfttXQ%3D%3D)]Crystal Field Effects within the ErMg Lattice
When an Erbium (Er³⁺) ion is situated within a crystal lattice, its degenerate 4f electron orbitals are split into different energy levels by the electrostatic field created by the surrounding ions. This phenomenon is known as the crystal field effect (CFE). In the ErMg compound, the Er³⁺ ion occupies a site of cubic symmetry, being surrounded by eight Mg²⁺ ions at the corners of a cube.
The ground state of the free Er³⁺ ion is ⁴I₁₅/₂. According to group theory, a crystal field of cubic symmetry will split this 16-fold degenerate state into two distinct doublet states (Γ₆ and Γ₇) and three quartet states (Γ₈). psu.edu The exact energy separation between these levels and which level becomes the new ground state is determined by the crystal field parameters, which quantify the strength and nature of the interaction between the Er³⁺ ion and the surrounding magnesium ions. psu.edu
These crystal field effects are paramount in determining the magnetic properties of ErMg, particularly its magnetic anisotropy. researchgate.net The splitting of the energy levels dictates the preferred orientation of the magnetic moments of the erbium ions at low temperatures, leading to the complex magnetic structures observed in this class of materials. researchgate.net The study of crystal field interactions, often through techniques like inelastic neutron scattering and analysis of magnetization data, is essential for a complete physical description of rare-earth intermetallics. researchgate.net
Electronic Structure and Interatomic Bonding in Ermg
Advanced Computational Frameworks for Electronic Structure (e.g., Dynamical Mean-Field Theory)
While DFT is a powerful tool, it can have limitations in describing strongly correlated electron systems, such as those containing rare-earth elements. rutgers.edu Dynamical Mean-Field Theory (DMFT) is an advanced computational framework that extends DFT to better account for strong electronic correlations. youtube.comcond-mat.de
DMFT maps the complex many-body lattice problem onto a simpler quantum impurity problem that can be solved more readily. rutgers.eduaps.org This approach is particularly well-suited for materials where electrons exhibit both localized (atomic-like) and itinerant (band-like) behavior. While specific DMFT studies on ErMg are not widely reported, this theoretical framework offers a promising avenue for a more accurate description of the electronic correlations and the resulting physical properties of this and other rare-earth intermetallics. arxiv.org
Insights into Electronic Structure and Bonding from Computational Studies
Computational studies provide significant insights into the nature of the interatomic bonding in ErMg. The analysis of the calculated electronic structure, including the density of states and charge density distributions, helps to characterize the chemical bonds.
In intermetallic compounds like ErMg, the bonding is typically a mixture of metallic, covalent, and sometimes ionic character. reddit.com The metallic bonding arises from the delocalized conduction electrons. Covalent contributions can be inferred from the hybridization between the electronic orbitals of the constituent atoms, such as the Er 5d and Mg 3p orbitals. The difference in electronegativity between Erbium and Magnesium also suggests a degree of charge transfer, indicating some ionic character to the bonds.
Magnetic Phenomena and Theoretical Frameworks in Ermg
Experimental Investigations of Magnetic Ordering and Anisotropy in ErMg
Experimental techniques are crucial for characterizing the magnetic ground state and anisotropic behavior of ErMg. These methods provide empirical data that inform and validate theoretical models.
Magnetization measurements on single crystals of ErMg are essential to probe its magnetic anisotropy and ordered state. Techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are employed for this purpose. iaea.orgcmu.edu A VSM operates by vibrating a sample in a uniform magnetic field, which induces a voltage in pickup coils proportional to the sample's magnetic moment. iaea.org SQUID magnetometers offer higher sensitivity, capable of detecting very small magnetic moments, which is advantageous for studying materials with weak magnetic responses. iaea.org
For ErMg, which orders ferromagnetically at a Curie temperature (Tc) of 12 K, magnetization studies reveal the preferred orientation of the magnetic moments. The easy axis of magnetization is found to be along the aps.org direction. The saturation magnetic moment at low temperatures has been determined to be 7.5 µB per Er³⁺ ion. This value is lower than the free ion value for Er³⁺ (gJ = 9 µB), a reduction attributed to the effects of the crystalline electric field.
Interactive Data Table: Magnetic Properties of ErMg
| Property | Value | Measurement Technique |
|---|---|---|
| Curie Temperature (Tc) | 12 K | Magnetization |
| Easy Magnetization Axis | aps.org | Magnetization on single crystal |
| Saturation Moment (exp) | 7.5 µB/Er³⁺ | Magnetization |
Neutron diffraction is a powerful technique for determining the microscopic magnetic structure of materials. researchgate.netjournaldephysique.org Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal, leading to scattering that is dependent on the magnetic order. researchgate.net By analyzing the diffraction pattern, the arrangement and orientation of the magnetic moments can be resolved.
In the case of ErMg, neutron diffraction experiments have confirmed the ferromagnetic structure below the Curie temperature of 12 K. aps.org These studies are consistent with the magnetization data, showing that the erbium magnetic moments align parallel to each other. The technique can also probe the temperature dependence of the ordered moment and investigate the nature of magnetic phase transitions. nsf.govosti.gov
Theoretical Models Explaining Rare Earth Magnetism in ErMg
The magnetic behavior of ErMg is understood through theoretical models that account for the electronic structure of the rare-earth ion and its interactions within the crystal lattice.
The magnetism in ErMg originates from the 4f electrons of the erbium ions. These electrons are strongly correlated and are shielded by the outer electron shells, meaning they remain localized to the ion. However, they are not completely isolated. Hybridization, or the mixing of the 4f electron wavefunctions with the conduction electron bands of the metal, plays a significant role in the magnetic properties of many rare-earth intermetallics. nih.govaps.orgnih.gov
This f-electron-conduction band hybridization can influence the indirect exchange interaction (like the Ruderman-Kittel-Kasuya-Yosida, or RKKY, interaction) between the localized moments of the erbium ions, which is mediated by the conduction electrons. The strength of this hybridization can affect the magnetic ordering temperature and the stability of different magnetic phases. libretexts.orgaps.org In systems with strong hybridization, a "heavy-fermion" state can emerge, characterized by an extremely large effective mass of the charge carriers, though this is not typically the case for ErMg. nih.govaps.org
The crystalline electric field (CEF) created by the surrounding Mg ions in the ErMg lattice has a profound effect on the magnetic properties. aps.org The CEF lifts the degeneracy of the 4f electron energy levels of the Er³⁺ ion, leading to a set of discrete energy levels known as crystal field levels. This splitting is a primary source of the magnetic anisotropy observed in the compound. mpg.de
The CEF can be described by a Hamiltonian with a set of crystal field parameters. For ErMg, which has a CsCl-type cubic structure, the CEF is described by two non-zero parameters, typically denoted as A₄⟨r⁴⟩ and A₆⟨r⁶⟩ (or alternatively B₄ and B₆). These parameters can be determined experimentally, for instance, through inelastic neutron scattering, or calculated theoretically. aps.orgnumberanalytics.com For ErMg, the crystal field parameters have been determined as A₄⟨r⁴⟩ = 13 K and A₆⟨r⁶⟩ = 1.5 K. aps.org These values allow for the calculation of the energy level scheme, the magnetic susceptibility, and the anisotropic magnetization, providing a quantitative explanation for the experimentally observed magnetic behavior. aps.orgtu-darmstadt.de
Interactive Data Table: Crystal Field Parameters for ErMg
| Parameter | Value (K) |
|---|---|
| A₄⟨r⁴⟩ | 13 |
Interplay between Magnetic Sublattice and Crystalline Environment in ErMg
The magnetic properties of ErMg are a direct result of the complex interplay between the magnetic sublattice of Er³⁺ ions and the surrounding crystalline environment provided by the Mg atoms. mdpi.com The crystal structure dictates the symmetry and strength of the crystalline electric field, which in turn governs the single-ion magnetic anisotropy. researchgate.net
This interaction is not static. Magnetostriction, the deformation of the crystal lattice in response to magnetic ordering, is a manifestation of this interplay. nsf.gov Furthermore, the exchange interactions between the Er³⁺ moments are transmitted through the conduction electrons, and thus their strength and nature are dependent on the electronic band structure of the compound, which is defined by both Er and Mg. aps.org In some magnetic materials, this interplay can lead to complex and non-collinear magnetic structures, often influenced by anisotropic exchange interactions like the Dzyaloshinskii-Moriya interaction, although for the simple ferromagnetic structure of ErMg, such interactions are not dominant.
Influence of Minor Phases on Overall Magnetic Response of ErMg Samples
The equiatomic ErMg compound possesses a CsCl-type crystal structure. While detailed magnetic studies on single-phase ErMg are not abundant, the magnetic behavior of heavy rare-earth magnesium compounds generally points towards complex magnetic ordering at low temperatures, potentially with ferromagnetic characteristics. The presence of other phases within the erbium-magnesium system, or contaminants like oxides, can therefore introduce features in the magnetic data that are not representative of pure ErMg.
Likely Minor Phases and Their Magnetic Properties
Several secondary phases can coexist with the primary ErMg phase, depending on the synthesis conditions and initial stoichiometry. The most common of these include other intermetallic compounds from the Er-Mg binary system, unreacted erbium, and erbium oxide.
ErMg₂: This compound is known to be ferromagnetic. Its presence as a minor phase would introduce a clear ferromagnetic signal, which might be erroneously attributed to the primary ErMg phase.
Er₅Mg₂₄: While less studied, this magnesium-rich phase is another potential secondary product in non-stoichiometric samples. Detailed magnetic characterization is less available, but as a compound containing a high concentration of magnetic Er³⁺ ions, it is expected to order magnetically at low temperatures.
Unreacted Erbium (Er): Metallic erbium is known to order antiferromagnetically at approximately 85 K and then transition to a ferromagnetic state at around 20 K. The presence of unreacted erbium could therefore introduce multiple magnetic transitions in the susceptibility data.
Erbium Oxide (Er₂O₃): Due to the high reactivity of rare earths, the formation of erbium oxide is a common issue. Er₂O₃ is an antiferromagnet with a Néel temperature (T_N) of approximately 3.4 K. A small amount of this oxide could contribute a weak paramagnetic signal at higher temperatures and an antiferromagnetic transition at very low temperatures.
The magnetic properties of these potential minor phases are summarized in the table below.
| Compound/Element | Formula | Crystal Structure | Magnetic Ordering | Transition Temperature (K) |
| Erbium-Magnesium | ErMg | CsCl-type | Complex, likely ferromagnetic | Not well established |
| Erbium-Magnesium | ErMg₂ | Hexagonal (MgZn₂ type) | Ferromagnetic | ~30 |
| Erbium-Magnesium | Er₅Mg₂₄ | Cubic (α-Mn type) | Magnetically orders at low T | Not well established |
| Erbium | Er | Hexagonal | Antiferromagnetic/Ferromagnetic | T_N ≈ 85, T_C ≈ 20 |
| Erbium(III) Oxide | Er₂O₃ | Cubic | Antiferromagnetic | T_N ≈ 3.4 |
Detailed Research Findings
Direct experimental studies detailing the quantitative influence of specific minor phases on the magnetic response of ErMg are scarce. However, general principles from the study of multiphase magnetic materials can be applied.
The presence of a ferromagnetic secondary phase like ErMg₂ in an ErMg sample would likely result in a composite magnetic behavior. The temperature dependence of the magnetic susceptibility would show a sharp increase at the Curie temperature of the minor phase, in addition to any transitions associated with the primary ErMg phase. The magnetization versus applied magnetic field (M-H) curves would exhibit hysteretic behavior characteristic of ferromagnets, even if the primary ErMg phase has a more complex antiferromagnetic or canted spin structure. Two-step magnetization curves can sometimes be observed in such multiphase systems, where each step corresponds to the magnetic saturation of a different phase.
If unreacted erbium metal is present, the magnetic susceptibility measurements would be expected to show anomalies at both the Néel temperature (~85 K) and the ferromagnetic transition temperature (~20 K) of pure erbium. This could lead to a misinterpretation of the intrinsic magnetic ordering of ErMg if not carefully considered.
Phase Equilibria and Thermodynamic Modeling of the Erbium Magnesium System
Experimental Determination of Phase Boundaries for Er-Mg
The experimental investigation of the Er-Mg phase diagram has been carried out using various techniques to accurately determine the phase boundaries and the nature of the intermetallic compounds formed.
Thermal Analysis and Microstructural Characterization of Phases
Differential thermal analysis (DTA), X-ray diffraction (XRD), metallography, and microprobe analysis are the primary experimental techniques used to establish the Er-Mg phase diagram. researchgate.netresearchgate.net DTA helps in identifying the temperatures at which phase transformations, such as melting, eutectic, and peritectic reactions, occur. researchgate.net Microstructural characterization, often performed using scanning electron microscopy (SEM) on etched samples, reveals the morphology and distribution of the different phases present in the alloys. researchgate.netscientific.net For instance, in an Er-75 at. pct Mg alloy, microstructural analysis has shown primary ErMg2 phases within a peritectic matrix of Er5Mg24. researchgate.net Similarly, in an Er-36 at. pct Mg alloy, a hypereutectoidal structure with primary ErMg and a eutectoidal mixture of (Er) solid solution and ErMg has been observed. researchgate.net
Identification of Intermediate Phases and Their Formation/Decomposition Reactions
Through detailed experimental analysis, four intermediate phases have been identified in the Er-Mg system. researchgate.netresearchgate.net These intermetallic compounds play a critical role in the properties of the alloys. The formation and decomposition of these phases are key features of the Er-Mg phase diagram.
The identified intermediate phases and their characteristics are summarized in the table below:
| Phase | Formula | Crystal Structure | Formation/Decomposition Reaction | Temperature (°C) |
| β phase | ≈Er2Mg | Cubic, cI2-W type | Peritectic formation | 1255 |
| Eutectoidal decomposition | 680 | |||
| ErMg | ErMg | Cubic, cP2-CsCl type | Peritectic formation | 830 |
| ErMg2 | ErMg2 | Hexagonal, hP12-MgZn2 type | Peritectic formation | 670 |
| Er5Mg24 | Er5Mg24 | Cubic, cI58-α-Mn type | Peritectic formation | 600 |
A eutectic reaction is also observed in the Mg-rich region of the phase diagram at 570 °C and 89.5 at. pct Mg. researchgate.netresearchgate.net The β phase, with a composition around Er2Mg, undergoes a eutectoidal decomposition at 680 °C and 30.5 at. pct Mg. researchgate.netresearchgate.net
Computational Thermodynamics and Phase Diagram Prediction
Computational methods, particularly the CALPHAD (CALculation of PHAse Diagrams) methodology, have become indispensable tools for understanding and predicting phase equilibria in multicomponent systems, including the Er-Mg system.
Application of CALPHAD Methodology to the Er-Mg System
The CALPHAD approach utilizes thermodynamic models to describe the Gibbs energy of each phase in a system. nist.govonera.fropencalphad.com By minimizing the total Gibbs energy of the system, phase diagrams can be calculated, providing a powerful predictive capability that complements experimental investigations. nist.gov This method allows for the extrapolation of thermodynamic data from binary and ternary subsystems to predict the behavior of more complex multicomponent alloys. nist.govresearchgate.net For the Er-Mg system, the CALPHAD approach has been used to model the thermodynamic properties and calculate the phase diagram, showing good agreement with experimental data. diva-portal.org The development of thermodynamic databases for magnesium alloys, which include the Er-Mg system, is crucial for the computational design of new materials. researchgate.net
Energy Landscape Approaches for Predicting Stable and Metastable Phases
Energy landscape approaches, often coupled with first-principles calculations, provide a deeper understanding of the stability of both stable and metastable phases. aps.org These methods can compute the free energy profiles of different phases, allowing for the determination of the ground state and the energy barriers between different configurations. aps.org This is particularly important for understanding the formation of metastable phases, which can significantly influence the properties of an alloy. While specific applications of energy landscape approaches to the Er-Mg system are not extensively detailed in the provided context, the methodology is a powerful tool for predicting the existence of new phases and understanding their stability.
High-Pressure Studies and Their Implications for Er-Mg Phase Stability
High-pressure studies provide valuable insights into the fundamental properties of materials and can lead to the discovery of new phases with unique characteristics. In the case of erbium, high-pressure X-ray diffraction studies have revealed a sequence of structural transformations. nih.govaps.org At room temperature, erbium undergoes transitions from a hexagonal close-packed (hcp) structure to a Samarium-type (Sm-type) structure, then to a double hexagonal close-packed (dhcp) structure, and finally to a distorted face-centered cubic (fcc) structure at pressures below 58 GPa. nih.gov Further compression leads to a transformation to a hexagonal hR24 structure between 58 and 118 GPa, and then to a monoclinic C2/m phase above 118 GPa. nih.gov
While high-pressure studies specifically on the Er-Mg intermetallic compounds are not detailed in the provided search results, the observed pressure-induced phase transitions in pure erbium suggest that the phase stability of Er-Mg alloys could also be significantly altered under high pressure. nih.govaps.orgaps.org The changes in the crystal structure of erbium under pressure would likely influence the formation and stability of the various Er-Mg intermetallic phases. For instance, the disappearance of the antiferromagnetic ordering in erbium at high pressures is correlated with a structural phase transition, indicating a strong coupling between magnetism and crystal structure that could also be relevant in Er-Mg alloys. aps.org
Advanced Research Directions and Computational Materials Design for Ermg
Erbium-Magnesium Intermetallics in Advanced Lightweight Alloy Development
The addition of erbium to magnesium alloys is a key strategy in the development of high-performance, lightweight materials for the aerospace and automotive industries. youtube.com The formation of Er-Mg intermetallic phases within the magnesium matrix is central to achieving significant improvements in mechanical properties at both ambient and elevated temperatures. researchgate.net These alloys are sought after for their potential to reduce vehicle weight, thereby lowering energy consumption and emissions. imdea.orgdierk-raabe.com
Precipitation strengthening is a critical mechanism for enhancing the mechanical properties of magnesium alloys. mdpi.com This process involves the formation of fine, dispersed secondary phase particles within the primary metal matrix during heat treatment. In Mg-Er alloys, intermetallic compounds, including ErMg, act as these strengthening precipitates. researchgate.net These particles effectively hinder the movement of dislocations, which are defects in the crystal lattice whose motion leads to plastic deformation. youtube.com By pinning dislocations, the ErMg precipitates increase the alloy's resistance to deformation, thereby increasing its yield strength and hardness. researchgate.netyoutube.com
This strengthening mechanism is particularly vital for improving creep resistance—the ability of a material to withstand deformation under constant stress at elevated temperatures. bohrium.comwitpress.com For many conventional magnesium alloys, applications are limited to temperatures below 150°C due to poor creep strength. mdpi.com The introduction of thermally stable intermetallic precipitates, such as those formed with erbium, creates a microstructure that resists degradation at higher temperatures. researchgate.netresearchgate.net These precipitates obstruct not only dislocation motion within the grains but also grain boundary sliding, another key deformation mechanism at elevated temperatures, leading to significantly enhanced creep performance. bohrium.comwitpress.commdpi.com
| Alloy Composition (wt.%) | Condition | Yield Strength (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation (%) |
|---|---|---|---|---|
| Mg-2Gd-2Y-2Nd-2Sm-1Ag-1Zn-0.5Zr | As-Cast | 152 | 265 | 7.1 |
| Mg-2Gd-2Y-2Nd-2Sm-1Ag-1Zn-0.5Zr | Peak-Aged (200°C / 72h) | 228 | 330 | 7.1 |
| Mg-8Gd-2Nd-1Y | Peak-Aged | - | 293 | - |
| Mg-7Gd-5Y | Peak-Aged | - | 258 | - |
| Mg-1%Er-1%Zn | Annealed | ~175 | ~275 | ~20 |
Data sourced from multiple studies for comparative purposes. mdpi.commdpi.com
The addition of small amounts of erbium as a microalloying element has a profound impact on the microstructural development of magnesium alloys during thermomechanical processing, such as rolling and extrusion. Specifically, erbium influences texture evolution and recrystallization mechanisms. mdpi.comdoaj.orgresearchgate.net Texture refers to the crystallographic orientation of the grains within a polycrystalline material, which significantly affects the mechanical properties and formability of magnesium alloys. capes.gov.br
During processing, dispersed Al-Er or Mg-Er particles can exert a pinning force on grain boundaries, a phenomenon known as the Zener drag effect. mdpi.comdoaj.orgresearchgate.net This pinning action retards or suppresses the process of dynamic and static recrystallization—the formation of new, strain-free grains. researchgate.netmdpi.com The recrystallization kinetics in Er-containing alloys are therefore slower compared to conventional Mg alloys. mdpi.com
This retarded recrystallization plays a crucial role in modifying the final texture. mdpi.comdoaj.org Wrought magnesium alloys typically develop a strong "basal" texture, where the basal planes of the hexagonal close-packed crystal structure align with the rolling plane. This texture contributes to poor formability at room temperature. dierk-raabe.commdpi.com The addition of rare earth elements like erbium can weaken this basal texture, leading to a more random or even a non-basal texture. mdpi.comdoaj.orgmdpi.com This is partly because the solutes and particles alter which nucleation sites and grain orientations are favored during recrystallization. mdpi.comresearchgate.net Electron Backscatter Diffraction (EBSD) is a vital characterization technique used extensively to analyze these microstructural and textural changes. mdpi.comresearchgate.netyoutube.com
| Alloy System | Key Alloying Element(s) | Effect on Recrystallization | Effect on Texture |
|---|---|---|---|
| Mg-Er | Erbium (Er) | Retards recrystallization via solute and particle pinning (Zener drag). mdpi.comresearchgate.net | Weakens the strong basal texture, promoting more favorable orientations for formability. mdpi.commdpi.com |
| Mg-Er-Zn | Erbium (Er), Zinc (Zn) | Shows rapid texture transition during early recrystallization, followed by high microstructural stability. mdpi.comdoaj.orgresearchgate.net | Can form a unique texture with components tilted away from the basal orientation, enhancing ductility. mdpi.comdoaj.orgresearchgate.net |
| Mg-Al-Ca-Y | Aluminum (Al), Calcium (Ca), Yttrium (Y) | Recrystallization is retarded by solutes at grain boundaries. Decreasing Al content (increasing dissolved Ca) enhances this effect. mdpi.com | Weakens texture, with basal poles tilted toward the transverse direction. mdpi.com |
Intermetallic ErMg in Electrochemical Energy Systems
Beyond structural applications, intermetallic compounds are being explored as functional materials for energy storage. jmamg.com Magnesium-based anodes are of particular interest for next-generation batteries, such as Mg-air batteries, due to magnesium's high theoretical specific capacity, high energy density, and negative standard electrode potential. jmamg.comresearchgate.netmdpi.com
Magnesium-air batteries are a promising energy storage technology, but their practical application is hindered by issues with the magnesium anode. jmamg.comsci-hub.se Pure magnesium anodes suffer from a high rate of self-corrosion in aqueous electrolytes and the formation of a passive hydroxide (B78521) film (Mg(OH)₂) on the surface, which blocks the electrochemical reaction and stops the battery from discharging. sci-hub.se
Alloying magnesium with other elements, including rare earths like erbium, is a primary strategy to mitigate these problems. researchgate.netosti.gov The formation of intermetallic phases, such as ErMg, within the anode can alter its electrochemical behavior. Research into Mg-RE alloys aims to create anodes with improved discharge activity and higher utilization efficiency. researchgate.netmdpi.com The intermetallic phases can act as micro-galvanic sites that help to break down the passive surface film, enhancing the discharge performance without drastically increasing the self-corrosion rate. mdpi.com
The enhancement of discharge performance in alloyed Mg anodes is linked to several mechanisms. A key issue for pure Mg is the "negative difference effect," where the rate of hydrogen evolution (a corrosion side reaction) paradoxically increases as the anode is discharged. jmamg.com Alloying can modify the properties of the surface film, making it more electronically conductive or more easily shed from the surface, thus allowing for a more stable discharge voltage and higher anodic efficiency. researchgate.net
The addition of elements that form intermetallic compounds can lead to a more uniform corrosion process, preventing the localized pitting that can cause chunks of the anode to detach before they are electrochemically consumed. mdpi.com This results in a higher anodic efficiency, meaning more of the anode material contributes to generating current. researchgate.netmdpi.com While specific data for ErMg (1/1) as an anode is limited, studies on various Mg alloys show that the choice of alloying elements and the resulting microstructure are critical for optimizing battery performance. researchgate.netmdpi.com
| Anode Material | Discharge Current Density (mA cm⁻²) | Average Discharge Potential (V) | Specific Capacity (mAh g⁻¹) | Anodic Efficiency (%) |
|---|---|---|---|---|
| Mg-9Al-1In (AI91) | 10 | 1.216 | 1886.8 | - |
| Mg-6Al-1Sn-0.5Ca | 20 | ~1.3 | - | 71.1 |
| LAZ1131 (Mg-11Li-3Al-1Zn-0.2Y) | 40 | ~1.35 | 1478 | 62.1 |
| AP65 (Mg-Al-Pb) + Ce/La | 150 | - | - | >70 |
Data compiled from various sources on different Mg-alloys to illustrate performance metrics. researchgate.netmdpi.commdpi.com Anodic efficiency and capacity are highly dependent on test conditions. civilweb-spreadsheets.com
Computational Materials Design and Discovery for ErMg and Related Intermetallic Systems
The development of new materials like ErMg-containing alloys is increasingly being accelerated by computational materials design. imdea.org This approach, often part of the Integrated Computational Materials Engineering (ICME) framework, uses simulation tools to predict material properties and guide experimental work, reducing the time and cost associated with traditional trial-and-error discovery. nih.govtecnologiammm.com.br
Key computational methods include first-principles calculations and the CALPHAD (CALculation of PHAse Diagrams) approach. mdpi.com
First-Principles Calculations: Based on quantum mechanics, specifically Density Functional Theory (DFT), these methods calculate material properties from fundamental physical constants without empirical data. jeol.comyoutube.com For a compound like ErMg, first-principles calculations can predict its crystal structure, thermodynamic stability, and mechanical properties such as its elastic constants. researchgate.net
CALPHAD Methodology: This approach uses thermodynamic models to describe the properties of individual phases. thermocalc.com By combining experimental data with theoretical calculations (like those from DFT), thermodynamic databases are built for binary (e.g., Mg-Er) and ternary systems. nih.govnih.gov These databases can then be used to reliably predict phase diagrams, phase fractions, and solidification behavior for complex, multi-component alloys. nih.govtecnologiammm.com.brmdpi.com
These computational tools allow researchers to screen for promising new alloy compositions, simulate the effects of processing parameters, and understand the fundamental mechanisms behind observed properties, such as precipitation strengthening and phase stability. imdea.orgmdpi.commdpi.com
| Computational Method | Principle | Application for ErMg and Related Systems |
|---|---|---|
| First-Principles (DFT) | Solves quantum mechanical equations to determine the electronic structure and total energy of a system from basic physical constants. jeol.comyoutube.com | - Predicts fundamental properties of the ErMg intermetallic phase (crystal structure, formation energy, elastic constants). researchgate.net |
| CALPHAD (CALculation of PHAse Diagrams) | Uses thermodynamic models of individual phases to calculate phase equilibria in multi-component systems. nih.govthermocalc.com | - Predicts the Mg-Er binary and higher-order phase diagrams. mdpi.com |
| Phase-Field Modeling | Simulates the evolution of microstructure over time by describing the boundaries between different phases or grains. mdpi.comresearchgate.net | - Models grain growth, recrystallization, and precipitate formation and coarsening in Mg-Er alloys. researchgate.net |
| Crystal Plasticity Finite Element Method (CP-FEM) | Models the mechanical response of a polycrystalline material by considering the slip and twinning behavior of individual grains. imdea.orgmdpi.com | - Simulates texture evolution during deformation.
|
Predictive Modeling of Novel ErMg-Based Compounds with Tailored Properties
Predictive modeling in materials science utilizes computational methods, often based on observed patterns in data, to forecast the properties of new, undiscovered compounds. sunyempire.edu This approach guides the design of future materials by moving beyond traditional trial-and-error experimentation. youtube.com For the Erbium-Magnesium (ErMg) system, predictive modeling can be a powerful tool to design novel compounds with specific, tailored functionalities. By starting with the foundational ErMg binary compound, researchers can computationally introduce additional elements to create ternary, quaternary, or even more complex high-entropy alloys, and predict how these additions will influence the material's characteristics. youtube.com
The goal is to develop models that can accurately forecast a range of physicochemical properties. researchgate.net Machine learning (ML) models, for instance, can be trained on existing materials data to learn the complex relationships between a compound's chemical composition, its structure, and its resulting properties. mdpi.com These machine-readable representations are often referred to as "descriptors" or "features." mdpi.com For ErMg-based systems, these models could predict key characteristics such as magnetic behavior, electronic structure, and mechanical strength. e-magnetica.pltotalmateria.com For example, a model could predict the magnetic ordering temperature or the saturation magnetization when a third element, like a transition metal, is added to the ErMg lattice. mdpi.comnih.gov
Quantitative Structure-Property Relationship (QSPR) frameworks, enhanced by machine learning, can investigate how atomic spatial arrangements influence molecular characteristics. researchgate.net Interpretable models and inverse QSAR methods can provide crucial information to guide the design of compounds with improved properties. sunyempire.edu A key challenge in predictive modeling is estimating the confidence in the predictions, which is closely linked to defining the model's "domain of applicability"—the chemical space where the model is expected to be reliable. sunyempire.edu Project-specific models, which focus on a particular chemical series, are one way to address this challenge. sunyempire.edu
The table below illustrates a conceptual framework for how predictive modeling could be used to tailor the properties of ErMg-based compounds by introducing a third element (X).
Table 1: Conceptual Predictive Modeling for ErMg-X Ternary Compounds
| Property to Tailor | Potential Alloying Element (X) | Predicted Effect | Modeling Approach |
|---|---|---|---|
| Magnetic Properties | Transition Metals (e.g., Fe, Co, Mn) | Modification of magnetic ordering (ferromagnetic, antiferromagnetic), Curie temperature, and magnetic moment. mdpi.comnih.gov | First-principles calculations to determine magnetic ground states; Machine learning models trained on magnetic materials databases. |
| Electronic Properties | III-V Elements (e.g., Al, Ga, Ge) | Tuning of the electronic band gap, density of states, and electrical conductivity. warwick.ac.ukresearchgate.net | Density Functional Theory (DFT) for band structure calculations; ML models to predict band gaps based on composition. aps.org |
| Mechanical Properties | Other Metals (e.g., Al, Zn, Ti) | Enhancement of hardness, ductility, and bulk modulus. matec-conferences.orgresearchgate.net | Atomistic simulations (e.g., molecular dynamics) to model stress-strain behavior; QSPR models relating composition to mechanical strength. researchgate.net |
| Thermodynamic Stability | Various Elements | Prediction of phase stability and formation energy to ensure the new compound is synthesizable. researchgate.netgsu.edu | CALPHAD (Calculation of Phase Diagrams) method; High-throughput DFT calculations of formation energies. researchgate.net |
By systematically exploring these possibilities through predictive modeling, researchers can identify the most promising candidate compositions for synthesis and experimental validation, significantly accelerating the discovery of new functional materials based on ErMg.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
